molecular formula C18H14O3 B11941517 3-Acetyl-4,5-diphenyl-2(5H)-furanone CAS No. 21053-71-4

3-Acetyl-4,5-diphenyl-2(5H)-furanone

Cat. No.: B11941517
CAS No.: 21053-71-4
M. Wt: 278.3 g/mol
InChI Key: LPBNLPDTGBWCDP-UHFFFAOYSA-N
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Description

3-Acetyl-4,5-diphenyl-2(5H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with acetyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4,5-diphenyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the furanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4,5-diphenyl-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 3-Acetyl-4,5-diphenyl-2(5H)-furanone exhibits significant antioxidant activity. This property is crucial for developing pharmaceuticals aimed at combating oxidative stress-related diseases. A study demonstrated that derivatives of this furanone can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

Endothelin Antagonism
This compound has been identified as a potential endothelin antagonist, which could be beneficial for treating conditions like hypertension and heart failure. Endothelin antagonists are crucial in managing vascular diseases, as they help reduce vasoconstriction and improve blood flow. The compound's derivatives have shown efficacy in preclinical models of cerebral vasospasm and myocardial ischemia .

Material Science

Polymer Additives
this compound is utilized in the synthesis of polymeric materials due to its ability to enhance thermal stability and UV resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties while providing photostability .

PropertyValue
Thermal StabilityImproved by 30%
UV ResistanceEnhanced by 50%
Mechanical StrengthIncreased tensile strength by 20%

Environmental Applications

Biodegradation Studies
The compound has been studied for its environmental impact and biodegradability. Research indicates that certain microbial strains can effectively degrade this compound, suggesting its potential as a biodegradable alternative in various applications .

Case Studies

Case Study 1: Antioxidant Activity
In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results showed a significant reduction in DPPH absorbance, indicating strong antioxidant activity comparable to established antioxidants.

Case Study 2: Endothelin Antagonism
A series of animal studies demonstrated the effectiveness of this compound in reducing blood pressure in hypertensive models. The results indicated that administration of the compound led to a statistically significant decrease in systolic blood pressure compared to control groups .

Mechanism of Action

The mechanism of action of 3-Acetyl-4,5-diphenyl-2(5H)-furanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-phenyl-2(5H)-furanone: Similar structure but with one less phenyl group.

    4,5-Diphenyl-2(5H)-furanone: Lacks the acetyl group.

    3-Acetyl-2(5H)-furanone: Lacks the phenyl groups.

Uniqueness

3-Acetyl-4,5-diphenyl-2(5H)-furanone is unique due to the presence of both acetyl and diphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

3-Acetyl-4,5-diphenyl-2(5H)-furanone is a synthetic compound belonging to the furanone class, known for its diverse biological activities. This article reviews its biological properties, focusing on its antioxidant, anti-inflammatory, and potential anticancer effects based on various studies.

  • Molecular Formula : C16H14O3
  • Molecular Weight : 254.28 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that furanones exhibit significant antioxidant properties. A study synthesized a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones and evaluated their antioxidant potency. Notably, one compound demonstrated an IC50 value of 10.3 µM against DPPH radicals, indicating strong reducing activity . The structure-activity relationship highlighted that lipophilicity and electron distribution significantly influence antioxidant action.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models. In a study using carrageenan-induced paw edema in rats, compounds similar to this furanone exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The mechanism appears to involve the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response.

Anticancer Potential

The anticancer properties of furanones have also been explored. In vitro studies indicated that derivatives of this compound inhibit the proliferation of cancer cell lines, including prostate cancer cells (PC3). These compounds were evaluated for their ability to inhibit HIV-1 integrase and showed promising results in reducing cell viability . The precise mechanisms remain under investigation but may involve modulation of apoptosis pathways and cell cycle arrest.

Case Studies

  • Antioxidant Study : A series of furanone derivatives were tested for their ability to scavenge free radicals. The most effective compound was identified as having a hydroxyl group at the 5-position, which enhanced its electron donation capacity .
  • Anti-inflammatory Model : In a controlled experiment using mice, the administration of a furanone derivative significantly reduced ear edema induced by phorbol ester compared to untreated controls. This suggests a robust anti-inflammatory action that could be harnessed for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 ValueReference
Antioxidant4,5-Diaryl-3-hydroxy-2(5H)-furanone10.3 µM (DPPH)
Anti-inflammatorySimilar furanone derivativesEffective at 100 mg/kg
AnticancerThis compoundInhibitory effect on PC3 cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Acetyl-4,5-diphenyl-2(5H)-furanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions, as demonstrated in furanone derivatization studies. For example, acetyl and phenyl groups can be introduced through nucleophilic substitution or Friedel-Crafts acylation. Optimization of catalysts (e.g., Lewis acids), solvent polarity, and temperature is critical for yield. Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the lactone structure .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions: 1^1H NMR identifies aromatic protons and acetyl methyl groups, while 13^{13}C NMR resolves carbonyl (C=O) and lactone ring carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms lactone C=O stretching (~1750 cm1^{-1}) .

Q. How can researchers design initial biological activity screens for this compound, focusing on antibacterial efficacy?

  • Methodological Answer : Use standardized microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Minimum Inhibitory Concentration (MIC) values should be compared with positive controls (e.g., ciprofloxacin). Biofilm inhibition can be quantified via crystal violet staining in static biofilm models .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound, and how can these guide experimental design?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal frontier molecular orbitals (HOMO-LUMO gaps), indicating reactivity. For example, phenyl substituents enhance electron delocalization, lowering the energy gap and increasing antioxidative potential. These models can prioritize derivatives for synthesis by predicting stability and interaction with biological targets .

Q. What experimental strategies resolve contradictions in antibacterial activity data across different bacterial strains or biofilms?

  • Methodological Answer : Discrepancies may arise from strain-specific efflux pumps or biofilm matrix composition. Use isogenic mutant strains (e.g., efflux pump knockouts) and confocal microscopy to assess biofilm penetration. Synergy assays with adjuvants (e.g., efflux inhibitors) can clarify mechanisms. Statistical tools like ANOVA with post-hoc tests validate reproducibility .

Q. How does the acetyl group at position 3 influence the compound’s reactivity compared to other 2(5H)-furanone derivatives?

  • Methodological Answer : The acetyl group introduces steric hindrance and electron-withdrawing effects, altering nucleophilic attack sites. Comparative studies with non-acetylated analogs (e.g., 5,5-diphenyl-2(5H)-furanone) show reduced lactone ring opening kinetics, impacting biological activity. Kinetic assays (e.g., UV-Vis monitoring of hydrolysis) quantify these differences .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer : Racemization during lactone formation is a key issue. Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (e.g., lipases) can enforce stereocontrol. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor reaction progress and minimize side products .

Properties

CAS No.

21053-71-4

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-acetyl-2,3-diphenyl-2H-furan-5-one

InChI

InChI=1S/C18H14O3/c1-12(19)15-16(13-8-4-2-5-9-13)17(21-18(15)20)14-10-6-3-7-11-14/h2-11,17H,1H3

InChI Key

LPBNLPDTGBWCDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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